Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is often found in bioactive molecules, making it a subject of interest for medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common method starts with the condensation of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone This intermediate then undergoes cyclization with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Medicinally, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate likely involves interaction with specific molecular targets such as enzymes or receptors. The tetrahydropyrimidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The piperazine and pyridine moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-hydroxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C24H29N5O4 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H29N5O4/c1-3-33-23(30)21-19(16-28-12-14-29(15-13-28)20-6-4-5-11-25-20)26-24(31)27-22(21)17-7-9-18(32-2)10-8-17/h4-11,22H,3,12-16H2,1-2H3,(H2,26,27,31) |
InChI Key |
NFYHRMZJYMOKEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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